2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide
Description
This compound is a quinazolinone-benzimidazole hybrid featuring a 6,7-dimethoxy-2-methyl-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 2-(2-methyl-1H-benzimidazol-1-yl)ethyl group. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects . The dimethoxy groups at positions 6 and 7 of the quinazolinone may enhance metabolic stability and solubility, while the benzimidazole moiety could improve target binding affinity due to its aromatic and hydrogen-bonding properties . The compound’s synthesis likely proceeds via nucleophilic substitution of a chloroacetamide intermediate (e.g., 2-chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, CAS 1273022-31-3) with 2-(2-methyl-1H-benzimidazol-1-yl)ethylamine, as suggested by analogous synthetic routes .
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14-25-17-7-5-6-8-19(17)27(14)10-9-24-22(29)13-28-15(2)26-18-12-21(32-4)20(31-3)11-16(18)23(28)30/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29) |
InChI Key |
XLBOKCZDVZOXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=NC4=CC(=C(C=C4C3=O)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone structure.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The final step involves coupling the quinazolinone and benzimidazole moieties through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzimidazole moiety may enhance these interactions by providing additional binding sites or modulating the compound’s overall conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the quinazolinone core, acetamide linker, or benzimidazole moiety. Key examples include:
Pharmacological Profile
- The target compound’s benzimidazole group may reduce gastrointestinal toxicity due to improved selectivity.
- Anticonvulsant Activity: Compound B, featuring a 2,4-dioxoquinazolinone and dichlorophenylmethyl group, showed efficacy in seizure models, suggesting that electron-withdrawing groups on the quinazolinone may enhance CNS activity . The target’s dimethoxy groups, being electron-donating, might instead favor peripheral actions.
- Synthetic Flexibility : The chloroacetamide intermediate (CAS 1273022-31-3) used in the target’s synthesis mirrors strategies in Compound C’s preparation, where substituted benzimidazoles are coupled to heterocyclic cores via nucleophilic displacement .
Physicochemical Properties
- Solubility: The 6,7-dimethoxy groups on the target compound likely improve aqueous solubility compared to non-polar analogues like Compound A (2-phenyl substituent) .
Biological Activity
The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a synthetic organic molecule belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core with methoxy and methyl substitutions, enhancing its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 450.5 g/mol. The presence of the benzimidazole moiety contributes to its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of significant biological activities:
- Antimicrobial Activity :
- It demonstrates both bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast species like Candida albicans .
- The Minimum Inhibitory Concentration (MIC) values suggest potent antimicrobial efficacy, with specific values for different microorganisms detailed in the table below.
| Microorganism | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| E. coli ATCC 25922 | 0.4 | 12.5 |
| S. aureus ATCC 25923 | 6.25 | 13.12 |
| C. albicans PTCC 5011 | 0.05 | 6.25 |
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Studies have indicated that certain structural modifications in quinazoline compounds can enhance anti-inflammatory activity, suggesting that this compound might also exhibit similar effects .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Targeting Kinases : It may inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFRβ at submicromolar concentrations, which are crucial in cancer progression .
- Biofilm Disruption : The compound has been shown to hinder biofilm formation in bacterial strains, which is vital for treating chronic infections .
Case Studies
Several studies have focused on the biological activity of quinazoline derivatives similar to the target compound:
- Antimicrobial Efficacy : A study demonstrated that modifications in the quinazoline structure significantly enhanced antimicrobial potency against resistant strains of bacteria .
- Cytotoxicity Testing : In vitro tests using various concentrations revealed that the compound effectively reduced cell viability in cancer cell lines, indicating strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
